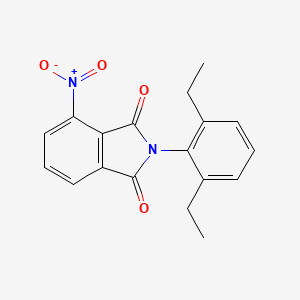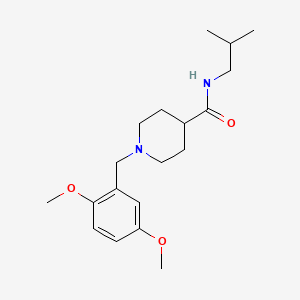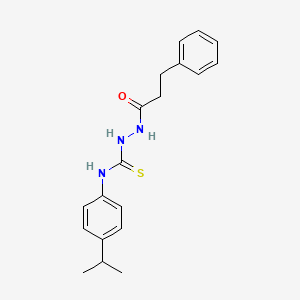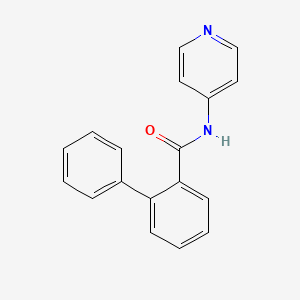
2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione, commonly known as DANI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of isoindole-1,3(2H)-dione derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of DANI is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. For example, DANI derivatives have been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
DANI and its derivatives have been shown to have various biochemical and physiological effects, depending on their chemical structure and the biological system they are tested on. For example, some DANI derivatives have been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Other derivatives have been shown to inhibit the growth of fungal and bacterial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DANI in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, DANI derivatives have shown promising biological activities, which make them attractive candidates for drug development. However, one limitation of using DANI in lab experiments is its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the research on DANI and its derivatives. One direction is the synthesis and evaluation of DANI derivatives with improved biological activities, such as higher potency and selectivity. Another direction is the development of DANI derivatives as fluorescent probes for imaging biological systems. Additionally, DANI derivatives have potential applications in the field of organic electronics, and further research is needed to explore their properties and potential applications in this field.
Conclusion:
In conclusion, DANI is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DANI have been discussed in this paper. Further research is needed to fully understand the potential of DANI and its derivatives in various fields of scientific research.
Métodos De Síntesis
The synthesis of DANI involves the reaction of 2,6-diethylphenylamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent, such as acetic acid, and requires heating to facilitate the reaction. The resulting product is then treated with nitric acid to introduce the nitro group at the 4-position of the isoindole-1,3(2H)-dione ring. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
DANI has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic electronics. DANI derivatives have been synthesized and evaluated for their biological activities, such as anticancer, antifungal, and antibacterial properties. In material science, DANI has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices, such as solar cells and transistors.
Propiedades
IUPAC Name |
2-(2,6-diethylphenyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-11-7-5-8-12(4-2)16(11)19-17(21)13-9-6-10-14(20(23)24)15(13)18(19)22/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNLJPFPURCLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-diethylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-hydroxy-1-(hydroxymethyl)ethyl]nicotinonitrile](/img/structure/B5880010.png)


![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5880083.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)